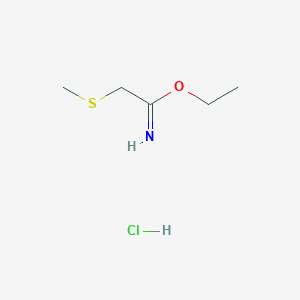![molecular formula C19H18ClN3O2 B2593661 5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol CAS No. 622792-23-8](/img/structure/B2593661.png)
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol” is a complex organic molecule that contains several functional groups, including a chloro group, a morpholine ring, a pyridine ring, and a quinoline ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The morpholine and pyridine rings are likely to add significant steric bulk, which could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group could increase its density and boiling point compared to similar compounds without a halogen .Aplicaciones Científicas De Investigación
Anti-Corrosion Potency
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, among other 8-hydroxyquinoline derivatives, has demonstrated significant anti-corrosion efficacy for mild steel in acidic mediums. Investigations utilizing weight loss and electrochemical techniques revealed that these compounds act as cathodic inhibitors, with some showing mixed-type inhibition effects at higher concentrations. These findings suggest their utility in protecting metal surfaces from corrosion, a key concern in industrial applications, particularly in environments where metals are exposed to acidic conditions. The study leverages gravimetric, electrochemical, density functional theory (DFT), and molecular dynamics simulations to elucidate the mechanisms behind the observed anti-corrosion performance, including adsorption behavior and the relationship between electronic properties and inhibition efficacy (Dhaybia Douche et al., 2020).
Solvatochromic Properties
Solvatochromic shift studies in related hydroxyquinoline derivatives have highlighted their potential in probing the solvent environment's effects on spectral properties. Such studies are foundational for developing applications in sensing and molecular electronics, where solvent interactions significantly impact the behavior and performance of molecular systems. The research into the absorption and fluorescence characteristics of these compounds in various solvents contributes to understanding how solute-solvent interactions, including general and hydrogen bonding interactions, influence molecular electronic transitions (H. Deepa et al., 2013).
Synthesis and Biological Evaluation
The synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reactions, involving hydroxyquinoline derivatives, underscores the versatility of these compounds in constructing complex heterocyclic structures. Such synthetic methodologies enable the generation of diverse molecular scaffolds with potential biological activities, opening avenues for the discovery of new therapeutics and materials with unique properties (H. Kim et al., 1990).
Antimycobacterial and Antitubercular Activity
The development of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones via the Bohlmann-Rahtz reaction has revealed promising antimycobacterial activity against Mycobacterium tuberculosis. This research highlights the potential of hydroxyquinoline derivatives in addressing global health challenges, such as tuberculosis, by offering a scaffold for the development of new antitubercular agents (S. Kantevari et al., 2011).
Inhibition of Carbon Steel Corrosion
Recent studies on the inhibition performance of newly synthesized 8-hydroxyquinoline derivatives against the corrosion of carbon steel in a phosphoric acid environment demonstrate the compound's utility in industrial applications. Through electrochemical measurements and surface analysis, these derivatives have shown significant corrosion inhibition efficiency, further underscoring the role of hydroxyquinoline derivatives in corrosion protection (M. Faydy et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-12-14(19(24)17-13(15)4-3-7-22-17)18(16-5-1-2-6-21-16)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVBQKSDVSGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2593578.png)
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)
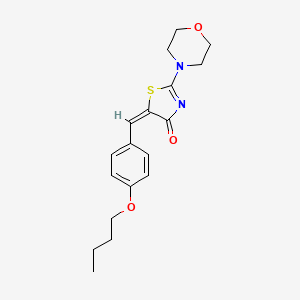
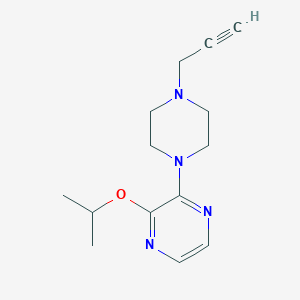
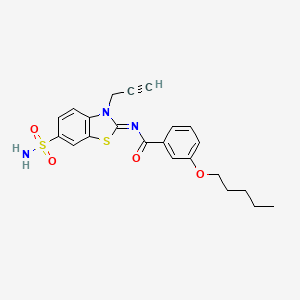
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
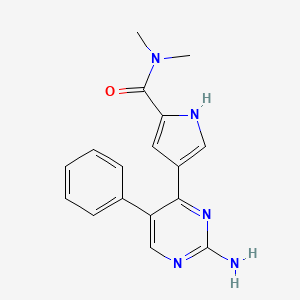
![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)
